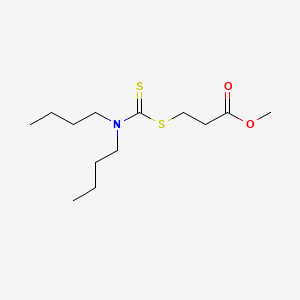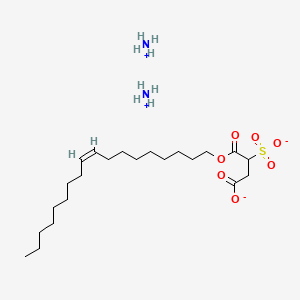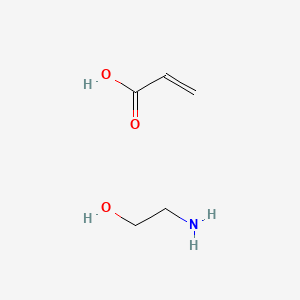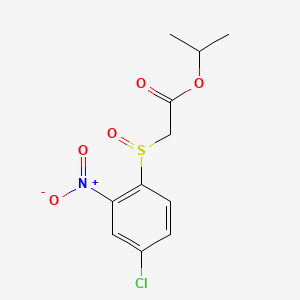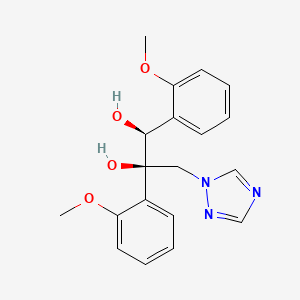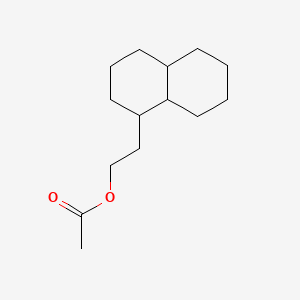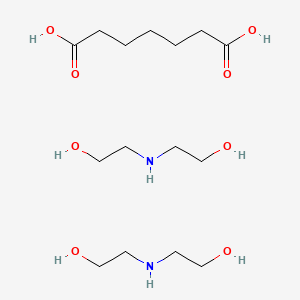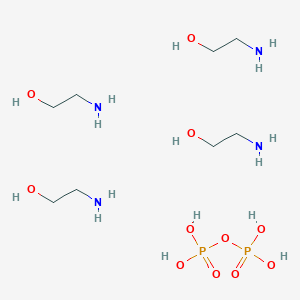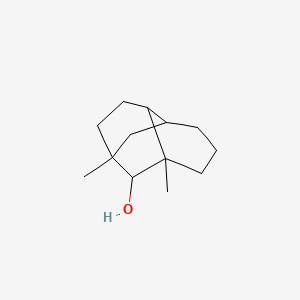
Lithium 2-(acetylamino)ethanesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 2-(acetylamino)ethanesulphonate is a chemical compound with the molecular formula C4H8LiNO4S. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium 2-(acetylamino)ethanesulphonate typically involves the reaction of 2-(acetylamino)ethanesulfonic acid with lithium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The reaction conditions include maintaining a controlled temperature and pH to ensure the purity and yield of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure consistent quality and high yield. The reaction is monitored using advanced analytical techniques to maintain the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
Lithium 2-(acetylamino)ethanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfonate derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions
Major Products Formed
The major products formed from these reactions include sulfonate derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used .
Scientific Research Applications
Lithium 2-(acetylamino)ethanesulphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of lithium 2-(acetylamino)ethanesulphonate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity and influence cellular signaling pathways. It is known to interact with proteins and nucleic acids, thereby affecting various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- Lithium 2-(amino)ethanesulphonate
- Lithium 2-(methylamino)ethanesulphonate
- Lithium 2-(ethylamino)ethanesulphonate
Uniqueness
Lithium 2-(acetylamino)ethanesulphonate is unique due to its specific acetylamino functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in applications where other similar compounds may not be as effective .
Properties
CAS No. |
69538-62-1 |
|---|---|
Molecular Formula |
C4H8LiNO4S |
Molecular Weight |
173.1 g/mol |
IUPAC Name |
lithium;2-acetamidoethanesulfonate |
InChI |
InChI=1S/C4H9NO4S.Li/c1-4(6)5-2-3-10(7,8)9;/h2-3H2,1H3,(H,5,6)(H,7,8,9);/q;+1/p-1 |
InChI Key |
RXGCWMIGJZJKRQ-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC(=O)NCCS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


